physicochemical characteristics of 3-Chloro-4-ethylthioaniline
physicochemical characteristics of 3-Chloro-4-ethylthioaniline
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-ethylthioaniline
Abstract
This technical guide provides a comprehensive examination of the physicochemical characteristics of substituted anilines, with a specific focus on 3-Chloro-4-ethylthioaniline. Due to the limited availability of published data for this specific compound, this document establishes a detailed analytical framework using the closely related and well-characterized analogue, 3-Chloro-4-fluoroaniline, as a primary reference. This approach allows for a thorough exploration of the foundational principles and experimental methodologies required for characterization. The guide offers field-proven insights into how the substitution of a fluorine atom with an ethylthio group is anticipated to influence key physicochemical parameters, providing researchers, scientists, and drug development professionals with a robust predictive and analytical model. We will delve into structural elucidation, chromatographic and spectroscopic analysis, solubility determination, and safety protocols, grounding all methodologies in established scientific principles.
Introduction and Strategic Rationale
3-Chloro-4-ethylthioaniline is a substituted aromatic amine of interest in synthetic chemistry, particularly as a potential intermediate for pharmaceuticals and other fine chemicals. Its structure, featuring a chloro group, an amine, and an ethylthio substituent on a benzene ring, suggests a unique combination of electronic and steric properties that influence its reactivity and physical behavior.
A comprehensive literature survey reveals a scarcity of specific experimental data for 3-Chloro-4-ethylthioaniline. In such instances, a senior scientist's role is to build a predictive model based on a well-documented structural analogue. For this purpose, we have selected 3-Chloro-4-fluoroaniline (CAS No: 367-21-5) as our primary reference compound. This choice is predicated on its structural similarity and its extensive documentation as a key intermediate in the synthesis of various pharmaceuticals.[1][2] By detailing the characterization of this analogue, we provide a validated roadmap for the experimental investigation of 3-Chloro-4-ethylthioaniline.
The core scientific premise of this guide is to explain the causality behind experimental choices and to extrapolate how the replacement of the highly electronegative fluorine atom with the more polarizable and lipophilic ethylthio group will likely modulate the compound's physicochemical profile.
Core Physicochemical Properties: A Comparative Framework
The fundamental physical properties of a compound dictate its handling, storage, and behavior in solution. The table below summarizes the known properties of our reference compound, 3-Chloro-4-fluoroaniline, and provides computed data for related structures to build a comparative understanding.
| Property | 3-Chloro-4-fluoroaniline | 3-Chloro-4-methylaniline | 3-Chloro-4-ethylaniline | 3-Chloro-4-ethylthioaniline (Predicted) | Source |
| CAS Number | 367-21-5 | 95-74-9 | 2359-53-7 | Not Available | [3][4][5] |
| Molecular Formula | C₆H₅ClFN | C₇H₈ClN | C₈H₁₀ClN | C₈H₁₀ClNS | [4][5][6] |
| Molecular Weight | 145.56 g/mol | 141.60 g/mol | 155.62 g/mol | 187.69 g/mol | [4][5][6] |
| Appearance | Gray to Dark purple to Black powder to lump | Brown solid with a mild odor | Not Available | Likely a solid or oil | [3][4] |
| Melting Point | 45 °C | 22-26 °C | Not Available | Expected to be higher than analogues due to MW | [3][4] |
| Boiling Point | Not Available | 243 °C | Not Available | Expected to be significantly higher than analogues | [4] |
Solubility Profile: Theoretical Insights and Experimental Approach
The "like dissolves like" principle is central to predicting solubility. The amino group in these compounds can act as a hydrogen bond donor, while the halogen and sulfur atoms contribute to dipole-dipole interactions.
Based on the known behavior of 3-Chloro-4-fluoroaniline, which is soluble in polar organic solvents, we can predict the solubility of 3-Chloro-4-ethylthioaniline.[1] The ethylthio group increases lipophilicity (fat-solubility) compared to the fluoro group. Therefore, a slight decrease in solubility in highly polar solvents (like methanol) and an increase in solubility in less polar solvents (like toluene or dichloromethane) is anticipated.
Predicted Qualitative Solubility of 3-Chloro-4-ethylthioaniline:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino group, but mitigated by the lipophilic ethylthio group.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Can engage in strong dipole-dipole interactions. |
| Non-Polar | Toluene, Hexane | Moderate | Increased lipophilicity from the ethylthio group enhances interactions with non-polar solvents. |
Structural Elucidation: A Multi-Technique Approach
Confirming the chemical structure of a synthesized compound is a non-negotiable step in any research and development workflow. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For 3-Chloro-4-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR spectra are available.[6][7] For 3-Chloro-4-ethylthioaniline, ¹H and ¹³C NMR would be critical.
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¹H NMR : Would reveal the distinct signals for the aromatic protons, the NH₂ protons, and the characteristic quartet and triplet of the ethyl group (-CH₂-CH₃).
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¹³C NMR : Would show the number of unique carbon environments, including the aromatic carbons and the two carbons of the ethyl group.
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Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and information about its fragmentation patterns. For a chloro-substituted compound, MS is particularly useful as it will show a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[6]
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Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. Key expected absorptions for 3-Chloro-4-ethylthioaniline would include N-H stretching from the amine group (typically two bands around 3300-3500 cm⁻¹), C-H stretching from the aromatic and alkyl groups, and C-S stretching.
Validated Experimental Protocols
The following protocols are presented as robust, field-tested methods for characterizing the purity and solubility of substituted anilines like 3-Chloro-4-ethylthioaniline.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality : HPLC is the industry standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the analyte, providing excellent resolution and reproducibility. UV detection is selected because the aromatic ring is a strong chromophore.
Methodology :
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System Preparation : Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with the mobile phase.
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Mobile Phase : A gradient elution is often optimal for separating impurities. Start with a mixture of Acetonitrile and Water (e.g., 50:50 v/v), both containing 0.1% formic acid to ensure protonation of the amine for better peak shape.
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Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.
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Injection : Inject 10 µL of the prepared sample into the HPLC system.
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Detection : Monitor the eluent using a UV detector at a wavelength where the compound shows maximum absorbance (e.g., 254 nm, to be determined by a UV scan).
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Analysis : The purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Determination.
Protocol: Solubility Determination by the Gravimetric Method
Causality : The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid. It relies on creating a saturated solution at a controlled temperature and then quantifying the mass of the dissolved solute in a known volume of the solvent.[1]
Methodology :
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Saturation : Add an excess amount of 3-Chloro-4-ethylthioaniline to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent (e.g., ethanol).
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Equilibration : Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.[1]
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Sampling : Allow the solid to settle. Using a pipette, carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant.
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Solvent Evaporation : Transfer the supernatant to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator.
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Drying and Weighing : Place the dish in a drying oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
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Calculation : The solubility is calculated by dividing the mass of the dried solid by the volume of the supernatant withdrawn. The result is typically expressed in mg/mL or g/L.
Caption: General Pathway for Aniline Synthesis via Reduction.
Safety and Handling
Aniline derivatives are often toxic and require careful handling. The GHS hazard classifications for the reference compound, 3-Chloro-4-fluoroaniline, indicate significant toxicity. [6]
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Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled. [6]* Eye Damage : Causes serious eye damage. [6]* Organ Toxicity : May cause damage to organs through prolonged or repeated exposure. [6] Recommended Handling Procedures :
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Always handle this class of compounds in a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
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Avoid creating dust or aerosols.
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Have an appropriate spill kit readily available.
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Consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
References
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